2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13477404
Molecular Formula: C11H13ClFNO
Molecular Weight: 229.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClFNO |
|---|---|
| Molecular Weight | 229.68 g/mol |
| IUPAC Name | 2-chloro-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C11H13ClFNO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | KMIJKOGMCSDVOI-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CCl |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central acetamide group (N-ethyl-N-(4-fluorobenzyl)) substituted with a chlorine atom at the α-carbon. Key structural attributes include:
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Fluorobenzyl group: Enhances lipophilicity and metabolic stability.
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Chloroacetamide moiety: Imparts electrophilic reactivity, facilitating nucleophilic substitutions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.68 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 332.8±32.0 °C |
| Flash Point | 155.1±25.1 °C |
| LogP (Partition Coefficient) | 1.89 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
The compound’s low vapor pressure and moderate lipophilicity (LogP = 1.89) suggest suitability for solid-phase synthesis and drug formulation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A widely adopted method involves:
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Reaction of 4-fluorobenzylamine with ethyl chloroacetate under basic conditions to form an intermediate.
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Chlorination using thionyl chloride (SOCl₂) to introduce the α-chloro group .
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Acid-catalyzed amidation to yield the final product, purified via recrystallization or chromatography.
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance yield (reported >80%) and reduce byproducts. Scalable purification techniques like vacuum distillation and column chromatography ensure >99% purity for pharmaceutical applications .
Biological Activity and Mechanisms
Antimicrobial Properties
2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide exhibits broad-spectrum activity against Gram-negative bacteria, notably Klebsiella pneumoniae:
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Minimum Inhibitory Concentration (MIC): 12.5 µg/mL, comparable to ciprofloxacin .
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Mechanism: Disruption of cell membrane integrity and inhibition of efflux pumps .
Table 2: Biological Activity Profile
| Activity | Model System | Efficacy (IC₅₀/MIC) |
|---|---|---|
| Antibacterial | K. pneumoniae | 12.5 µg/mL |
| Anticancer (MCF-7) | Breast cancer | 7.52 µM |
| Synergy with Meropenem | K. pneumoniae | FIC Index: 0.5 |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimicrobial agents: Hybrid molecules combining fluoroquinolone and acetamide pharmacophores .
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Anticancer drugs: Thieno[2,3-b]pyridine derivatives targeting PARP enzymes .
Specialty Chemicals
Industrial uses include:
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Polymer additives: Enhancing thermal stability in fluoropolymers.
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Agrochemicals: Intermediate for herbicides with fluorinated aromatic groups .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Acetamides
The ethyl group in the target compound reduces polarity, enhancing membrane permeability compared to non-alkylated analogs.
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes using chiral catalysts.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models .
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Combination Therapies: Synergistic pairs with β-lactams or checkpoint inhibitors .
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Target Identification: Proteomics to map interactions with bacterial efflux pumps .
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